molecular formula C9H12N2 B13571636 4-(Azetidin-3-yl)-3-methylpyridine

4-(Azetidin-3-yl)-3-methylpyridine

Cat. No.: B13571636
M. Wt: 148.20 g/mol
InChI Key: FDERRFRTVUIREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azetidin-3-yl)-3-methylpyridine is a heterocyclic compound that features both an azetidine ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)-3-methylpyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method starts with the preparation of 3-methylpyridine, which is then subjected to a series of reactions to introduce the azetidine moiety.

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Attachment to Pyridine Ring: The azetidine ring is then attached to the 3-methylpyridine through nucleophilic substitution or other coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(Azetidin-3-yl)-3-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can enhance the binding affinity and specificity of the compound towards these targets, leading to its biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-(Azetidin-3-yl)pyridine: Lacks the methyl group at the 3-position of the pyridine ring.

    3-Methylpyridine: Lacks the azetidine ring.

    4-(Azetidin-3-yl)-2-methylpyridine: Similar structure but with the methyl group at the 2-position.

Uniqueness

4-(Azetidin-3-yl)-3-methylpyridine is unique due to the presence of both the azetidine ring and the methyl group at the 3-position of the pyridine ring. This combination can enhance its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

4-(azetidin-3-yl)-3-methylpyridine

InChI

InChI=1S/C9H12N2/c1-7-4-10-3-2-9(7)8-5-11-6-8/h2-4,8,11H,5-6H2,1H3

InChI Key

FDERRFRTVUIREU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.